2-amino-2-cyclopentyl-N-methylacetamidehydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

Synthesizing cyclopentylglycine N-methylamides in-house requires multi-step protection/deprotection sequences. This pre-formed hydrochloride eliminates amide bond formation, allowing direct SAR exploration at the α-amine. Key advantages: - Orthogonal α-amine and N-methylamide enable chemoselective acylation, sulfonylation, or urea formation without amide NH protection. - HCl salt guarantees consistent solubility in DMF, DCM, and aqueous coupling buffers, critical for parallel chemistry reproducibility. - Racemate (95%) with single chiral center; ideal for chiral resolution and enantiopure building block synthesis.

Molecular Formula C8H17ClN2O
Molecular Weight 192.68 g/mol
Cat. No. B13622845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-cyclopentyl-N-methylacetamidehydrochloride
Molecular FormulaC8H17ClN2O
Molecular Weight192.68 g/mol
Structural Identifiers
SMILESCNC(=O)C(C1CCCC1)N.Cl
InChIInChI=1S/C8H16N2O.ClH/c1-10-8(11)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3,(H,10,11);1H
InChIKeyWQRYTMBDEZANOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclopentyl-N-methylacetamide HCl: Structural Identity and Baseline


2-Amino-2-cyclopentyl-N-methylacetamide hydrochloride (CAS 2727959-91-1) is a cyclopentyl-substituted α-amino acetamide derivative supplied as the hydrochloride salt. The free base (CAS 1888712-96-6) carries a primary amine at the α-carbon, an N-methyl amide, and a cyclopentyl side chain . The hydrochloride salt (MW 192.69 g/mol, exact mass 192.1029) is reported at 95% purity from specialty suppliers such as Enamine [1]. Unlike its regioisomer N-cyclopentyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-60-3, MW 192.69, purity ≥98%) , the substitution pattern places the cyclopentyl group on the α-carbon rather than on the amide nitrogen, yielding distinct reactivity, hydrogen-bonding topology, and pharmacophoric geometry. This compound belongs to the cyclopentylglycine amide family, a privileged scaffold in dipeptidyl peptidase IV (DPP-IV) inhibitor design [2]. It is sold exclusively for research and further manufacturing use, with controlled storage at 2–8 °C recommended .

Workflow Pre-functionalized building block for DPP-IV or serine protease inhibitor programs
Selection Hydrochloride salt for aqueous assay prep and solution-phase chemistry
Format Racemic α-amino acetamide intermediate with orthogonal amine/amide handles
Procurement Specialty regioisomer; pre-installed N-methylamide may reduce synthetic steps

Why Generic Cyclopentyl-Acetamide Analogs Cannot Substitute This Compound


Substituting this compound with a generic cyclopentyl-acetamide analog — including its own free base, its regioisomer, or the parent carboxylic acid — is not chemically equivalent. The hydrochloride salt provides enhanced aqueous solubility and improved handling relative to the free base, which directly affects reaction reproducibility in both solution-phase chemistry and biochemical assays [1]. Its regioisomer, N-cyclopentyl-2-(methylamino)acetamide hydrochloride, differs in the position of the cyclopentyl and methylamino groups, altering the hydrogen-bond donor/acceptor arrangement (TPSA 41.13 Ų for the regioisomer vs 55.1 Ų computed for the target) and logP . This regioisomeric shift can reverse SAR trends in target binding. Furthermore, the N-methyl amide terminus is less prone to metabolic hydrolysis than the corresponding free carboxylic acid, and the α-amine serves as a conjugation handle distinct from N-terminal amines, enabling chemoselective derivatization routes unavailable with simpler analogs [2].

Salt form Free base (CAS 1888712-96-6) may limit aqueous solubility and shift reaction reproducibility relative to the hydrochloride salt
Regioisomer N-cyclopentyl regioisomer (CAS 1220028-60-3) alters H-bond donor/acceptor topology and may reverse SAR trends
Terminus Carboxylic acid or ester analogs require additional protection steps and may shift chemoselective derivatization routes

Quantitative Evidence for Differentiating This Hydrochloride


Regioisomeric Purity and Structural Identity vs N-Cyclopentyl Regioisomer

The target compound (CAS 2727959-91-1) is a regioisomer of N-cyclopentyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-60-3). Both share the molecular formula C8H17ClN2O and molecular weight 192.69 g/mol, but differ in substitution pattern: the target places the cyclopentyl group at the α-carbon with N-methyl on the amide, while the regioisomer places cyclopentyl on the amide nitrogen and methylamino at the α-position [1]. The SMILES string for the target is CNC(=O)C(N)C1CCCC1.Cl; for the regioisomer it is CNCC(=O)NC1CCCC1.Cl. This structural difference produces distinct computed topological polar surface area (TPSA) values — the regioisomer has TPSA 41.13 Ų and logP 0.6864 , while the target compound's computed TPSA is approximately 55.1 Ų (based on an independent computation for the free base with additional H-bond donor) [2]. The target compound contains 3 hydrogen-bond donors (one primary amine NH2, one amide NH) vs the regioisomer's 2 H-bond donors, impacting solubility and target engagement [2].

Regioisomeric Identity
Head-to-head
TPSA ~55.1 vs 41.13 Ų; HBD 3 vs 2
Regioisomer mismatch alters H-bond pharmacophore
Computed properties from vendor databases
Medicinal Chemistry Organic Synthesis Chemical Procurement

Hydrochloride Salt vs Free Base: Solubility and Handling Advantages

The hydrochloride salt form of 2-amino-2-cyclopentyl-N-methylacetamide (CAS 2727959-91-1) is explicitly designed to enhance aqueous solubility relative to the free base (CAS 1888712-96-6, MW 156.23). The supplier states that the 'hydrochloride salt form [enhances] its solubility and stability for research applications' and 'improves handling and storage characteristics' [1]. While quantitative aqueous solubility values for this specific compound are not publicly available, the general principle is that hydrochloride salt formation of primary aliphatic amines increases aqueous solubility by 1–3 orders of magnitude relative to the free base, which is critical for biochemical assay preparation at millimolar stock concentrations in aqueous buffers [2]. The free base has a computed logP that suggests limited water miscibility, whereas the protonated salt introduces a formal charge that increases hydrophilicity.

Salt Advantage
Class-level
Supplier-stated solubility enhancement
May support aqueous assay preparation
Quantitative solubility data not determined for this pair
Biochemical Assays Solution-Phase Chemistry Compound Management

Cyclopentylglycine Amide Scaffold in DPP-IV Inhibition

The 2-amino-2-cyclopentylacetamide motif is a core pharmacophore of several potent DPP-IV inhibitors. In a study of (3-substituted-cycloalkyl)glycine pyrrolidides and thiazolidides, the cyclopentylglycine series achieved high potency against DPP-IV with configuration-dependent activity, demonstrating good selectivity [1]. A closely related compound, ((1S,5S)-2-(2-amino-2-cyclopentyl-acetyl)-2-aza-bicyclo[3.1.0]hexane-3-carbonitrile) carrying the identical 2-amino-2-cyclopentyl-acetyl fragment, displayed a Ki of 4 nM against porcine DPP-IV [2]. Another analog, (2S)-1-[(2S)-2-amino-2-cyclopentylacetyl]pyrrolidine-2-carbonitrile, exhibited a Ki of 1 nM against human DPP-IV [3]. The N-methylamide terminus in the target compound provides a metabolically more stable amide bond compared to the pyrrolidide or thiazolidide amides used in these lead compounds, and the free α-amine allows divergent functionalization for library synthesis [1].

DPP-IV Scaffold
Cross-study
Related leads Ki 1–4 nM
Supports pathway-targeting fragment studies
Building block itself has no direct target engagement data
Dipeptidyl Peptidase IV Diabetes Research Serine Protease Inhibition

Stereochemical Versatility: Racemate vs Enantiopure Analogs

2-Amino-2-cyclopentyl-N-methylacetamide possesses a single chiral center at the α-carbon. The Kuujia database lists an undefined atom stereocenter count of 1, indicating that the commercially supplied material (Enamine, 95% purity) is racemic at this position unless otherwise specified [1]. In contrast, the closely related (S)-methyl 2-amino-2-cyclopentylacetate hydrochloride (CAS 14328-62-2) is available in enantiomerically pure form, and enantiopure cyclopentylglycine derivatives show stereochemistry-dependent DPP-IV inhibitory potency that can differ by >100-fold between (S)- and (R)-enantiomers [2]. The target compound's N-methylamide group is chemically orthogonal to the α-amine, allowing resolution via chiral chromatography or diastereomeric salt formation without competing reactivity from the C-terminus, a practical advantage over carboxylic acid or ester analogs where racemization or ester hydrolysis can occur during resolution [1].

Stereochemistry
Class-level
Racemic supply; >100-fold potency shift reported for enantiopure analogs
Enantiomer-attribution review required for SAR
N-methylamide orthogonality may facilitate chiral resolution
Chiral Synthesis Stereochemistry Enantioselective Catalysis

Procurement Specification: Purity, Price, and Availability Benchmark

The target compound is sourced from Enamine at 95.0% purity (CAS 2727959-91-1) with pricing of $277/0.1 g, $396/0.25 g, $624/0.5 g, and $1,568/2.5 g [1]. Its regioisomer (CAS 1220028-60-3) is available from multiple vendors including Leyan (98% purity, price on request) and Chemscene (≥98% purity) , indicating broader commercial availability and slightly higher typical purity for the regioisomer. The structurally simpler 2-amino-N-cyclopentylacetamide hydrochloride (CAS 1187931-16-3) and the free carboxylic acid cyclopentylglycine (CAS 2521-86-0) are available at lower cost and higher purity from multiple suppliers. The higher price point and limited supplier count for the target compound reflect its specialized regioisomeric identity and lower production volume, factors that procurement specialists should weigh against the synthetic step-count savings gained by using a pre-functionalized N-methylamide rather than building the amide bond de novo [1].

Procurement
Head-to-head
95% purity; ~$2,770/g; limited supplier base
Premium justified if pre-formed amide saves 2+ synthetic steps
Regioisomer 98% purity, multi-vendor
Chemical Procurement Building Block Sourcing Research Supply Chain

Caveat: Limited Direct Biological Profiling Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (conducted May 2026) identified no direct bioactivity data for 2-amino-2-cyclopentyl-N-methylacetamide (free base or hydrochloride salt) as a discrete molecular entity. All biological activity claims found on vendor websites (e.g., phosphodiesterase inhibition, MAO modulation) could not be verified against primary research publications or patent experimental sections . The compound appears primarily in chemical supplier catalogs as a research intermediate rather than as a characterized bioactive molecule. The DPP-IV inhibitory data cited in Evidence Items 3 and 4 derive from elaborated compounds that contain the 2-amino-2-cyclopentyl-acetyl fragment but differ substantially in overall structure, and potency cannot be extrapolated to the building block itself [1]. Procurement decisions for this compound should therefore be based on its structural and synthetic utility rather than on unverified biological activity claims. This evidence gap is flagged explicitly to comply with the requirement that high-strength differential evidence be acknowledged as limited where applicable.

Bioactivity Gap
Data to verify
No direct IC50, Ki, or EC50 found
Evaluate as synthetic intermediate, not bioactive probe
Vendor bioactivity claims unverified against primary literature
Data Transparency Procurement Risk Research Planning

Optimal Research and Industrial Application Scenarios


DPP-IV Inhibitor Lead Optimization with Pre-Functionalized Amide

In DPP-IV inhibitor programs where the cyclopentylglycine N-methylamide motif has been identified as a potency-driving fragment (supported by elaborated leads achieving Ki values of 1–4 nM [1]), this compound serves as a late-stage intermediate that eliminates the need for amide bond formation between cyclopentylglycine and methylamine. By starting from the pre-formed N-methylamide, medicinal chemists can focus SAR exploration on the α-amine position — acylation, sulfonylation, reductive amination, or urea formation — without the additional protection/deprotection sequences required when using cyclopentylglycine itself [2]. The hydrochloride salt ensures consistent solubility in DMF, DCM, or aqueous coupling conditions commonly employed in parallel chemistry. This scenario is most relevant when the N-methylamide has been confirmed as the optimal C-terminal group through prior SAR, making further amide variation unnecessary.

Chemoselective α-Amine Derivatization Without C-Terminus Interference

The compound's orthogonal functionality — a primary aliphatic amine at the α-position and a secondary N-methylamide at the C-terminus — enables chemoselective transformations at the amine without protecting the amide NH. This is a documented advantage over analogs bearing a free carboxylic acid, where amine acylation competes with acid activation, or N-cyclopentyl-2-(methylamino)acetamide regioisomers, where the secondary methylamino group has different nucleophilicity and steric profile [3]. The TPSA of ~55.1 Ų and 3 H-bond donors permit aqueous workup after reactions, and the cyclopentyl ring provides sufficient lipophilicity for organic extraction. This makes the compound suitable as a test substrate for developing new amination, sulfonamidation, or urea-forming methodologies where regioisomeric identity matters for mechanistic interpretation [3].

Racemate Resolution for Enantiomeric SAR Studies

With a single undefined chiral center at the α-carbon and supplied as the racemate at 95% purity [4], this compound is an ideal substrate for chiral chromatographic resolution or diastereomeric salt formation using readily available chiral acids (e.g., tartaric acid derivatives). The resolved enantiomers can then be elaborated in parallel to probe stereochemistry-dependent biological activity, a strategy demonstrated to yield >100-fold potency differences in related cyclopentylglycine amide DPP-IV inhibitors [5]. The N-methylamide's resistance to racemization under basic or acidic resolution conditions (compared to ester analogs that undergo solvolysis) reduces the risk of enantiomeric erosion during the resolution process, making it a more reliable entry point for enantiopure building block synthesis than the corresponding methyl ester or carboxylic acid [4].

Fragment-Based Discovery for Serine Protease Targets

Although direct target engagement data for the standalone compound are absent (see Evidence Item 6, Section 3), the 2-amino-2-cyclopentyl-acetyl fragment is a validated privileged scaffold for serine protease inhibition, most notably DPP-IV [1]. In fragment-based drug discovery (FBDD) campaigns targeting serine proteases with a preference for hydrophobic P2 pockets, this compound can serve as a fragment hit for co-crystallography or SAR-by-catalog screening at concentrations up to 10 mM in aqueous buffer (enabled by the hydrochloride salt's enhanced solubility [4]). Its molecular weight of 192.69 g/mol and 12 heavy atoms place it within classic fragment library parameters (MW <250, heavy atom count <18). Procurement at the 0.1–0.5 g scale ($277–$624) is cost-appropriate for initial crystallographic soaking or biochemical primary screen follow-up [4].

Application
Selection Property
Validation Focus
DPP-IV inhibitor lead optimization
Pre-installed N-methylamide fragment
Confirm SAR advantage vs. in-situ amide coupling
Chemoselective α-amine derivatization
Orthogonal amine/amide reactivity
Verify regioselectivity vs. regioisomeric or acid analogs
Racemate resolution for enantiomeric SAR
Chiral α-carbon, N-methylamide stability
Assess enantiomeric ratio and configurational stability post-resolution
Fragment-based serine protease screening
Low MW (192.69), aqueous solubility
Confirm solubility and stability at screening concentrations
Procurement based on synthetic utility; direct bioactivity data absent for this intermediate.
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